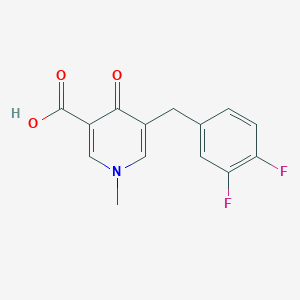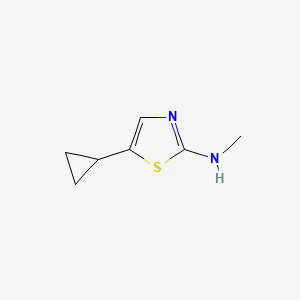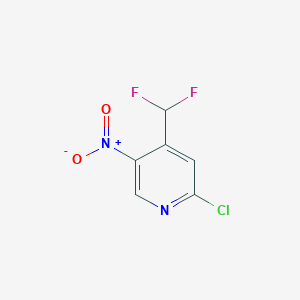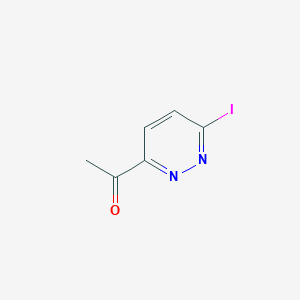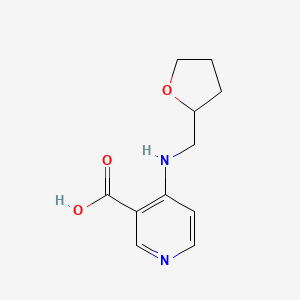
(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a difluorophenyl group, a piperidinyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a difluorobenzene derivative.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the difluorophenyl group or the propanoic acid moiety.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular uptake. Its difluorophenyl group can enhance binding affinity and specificity in biological assays.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Industrially, ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid can be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding to hydrophobic pockets, while the piperidine ring may interact with polar or charged residues. The propanoic acid moiety can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(3,5-Dichlorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid
- ®-3-(3,5-Dimethylphenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid
- ®-3-(3,5-Difluorophenyl)-3-(1-(ethylsulfonyl)piperidin-4-yl)propanoic acid
Uniqueness
The uniqueness of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid lies in its difluorophenyl group, which can enhance binding affinity and specificity. The combination of the piperidine ring and the propanoic acid moiety also contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H19F2NO4S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C15H19F2NO4S/c1-23(21,22)18-4-2-10(3-5-18)14(9-15(19)20)11-6-12(16)8-13(17)7-11/h6-8,10,14H,2-5,9H2,1H3,(H,19,20)/t14-/m1/s1 |
InChI-Schlüssel |
LIYBQFPHBUWLLP-CQSZACIVSA-N |
Isomerische SMILES |
CS(=O)(=O)N1CCC(CC1)[C@@H](CC(=O)O)C2=CC(=CC(=C2)F)F |
Kanonische SMILES |
CS(=O)(=O)N1CCC(CC1)C(CC(=O)O)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


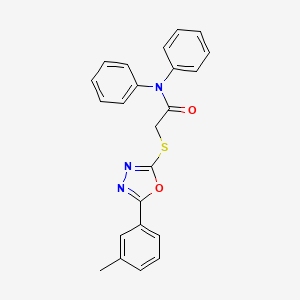


![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)
